molecular formula C6H10N2O2S B2395531 2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one CAS No. 1564865-08-2

2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one

Cat. No.: B2395531
CAS No.: 1564865-08-2
M. Wt: 174.22
InChI Key: NPVDIIZPZYTNJZ-UHFFFAOYSA-N
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Description

2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one is a heterocyclic compound that contains an oxazolidinone ring with an imino group and a methylsulfanyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a thiol-containing aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to promote cyclization and formation of the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where the imino group or the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is investigated for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, while the oxazolidinone ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-5-(2-methylthioethyl)-1,3-oxazolidin-4-one: Similar structure but with a thioether group.

    2-Imino-5-(2-ethylsulfanyl)-1,3-oxazolidin-4-one: Similar structure with an ethylsulfanyl group.

    2-Imino-5-(2-methylsulfinylethyl)-1,3-oxazolidin-4-one: Similar structure with a sulfoxide group.

Uniqueness

2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imino group and the methylsulfanyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-amino-5-(2-methylsulfanylethyl)-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(7)10-4/h4H,2-3H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVDIIZPZYTNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)N=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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